2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one
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Overview
Description
2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-2,4-dihydroxy-6-methylpyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
2-Amino-5,6-dimethylpyrimidine: Differing by the position of methyl groups, this compound also exhibits unique chemical properties.
2-Amino-4,5-dimethylpyrimidine: Similar in structure but with different substitution patterns.
Uniqueness: 2-Amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-3,5-dimethyl-4,5-dihydropyrimidin-6-one |
InChI |
InChI=1S/C6H11N3O/c1-4-3-9(2)6(7)8-5(4)10/h4H,3H2,1-2H3,(H2,7,8,10) |
InChI Key |
HPUSICKLWGYXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=NC1=O)N)C |
Origin of Product |
United States |
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